molecular formula C22H21N3O3S2 B2646613 2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 686772-07-6

2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2646613
CAS No.: 686772-07-6
M. Wt: 439.55
InChI Key: COMXETCEVQWWSS-UHFFFAOYSA-N
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Description

The compound “2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide” belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a multicomponent reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of Et3N leads to previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on the NMR data provided in the literature . The NMR data includes information about the chemical shifts of various protons and carbons in the molecule, which can be used to deduce the structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the reaction conditions. For instance, it was established that the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the available data. For instance, the compound has been described as a pale yellow powder . The melting point, yield, and other properties can be determined from the experimental data .

Scientific Research Applications

Antimicrobial Applications

A study conducted by Hossan et al. (2012) explored the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings. These compounds were developed as antimicrobial agents, showing good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid. This research highlights the potential of pyrimidinone derivatives in combating microbial infections, suggesting a promising application for the compound (Hossan et al., 2012).

Antitumor Applications

Research by Hafez and El-Gazzar (2017) on the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed that these compounds exhibited potent anticancer activity on various human cancer cell lines. The study indicates that modifications to the thieno[3,2-d]pyrimidine scaffold, similar to the compound , can lead to promising anticancer agents (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-14-7-9-15(10-8-14)23-19(26)13-30-22-24-16-11-12-29-20(16)21(27)25(22)17-5-3-4-6-18(17)28-2/h3-10H,11-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMXETCEVQWWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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